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molecular formula C10H7Cl2N B010657 2,4-Dichloro-6-methylquinoline CAS No. 102878-18-2

2,4-Dichloro-6-methylquinoline

Cat. No. B010657
M. Wt: 212.07 g/mol
InChI Key: GLYIJJUSFYXLNF-UHFFFAOYSA-N
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Patent
US06320051B1

Procedure details

To 2,4-dichloro-6-methylquinoline (4.1 g, 19 mmol) in methanol (34 ml) was added KOH (1.42 g) and the resulting solution was heated under reflux for 2.5 h. The mixture was concentrated in vacuo and partitioned between ethyl acetate and half-concentrated brine. The organic layer was concentrated and chromatographed (silica gel, EtOAc:hexanes 1:5→1:3). 4-Chloro-2-methoxy-6-methylquinoline eluted first, then 2,4-dichloro-6-methylquinoline, followed by the colourless crystalline title compound, (1.97 g, 49%). δH (CDCl3) 2.52 (s, 3H), 4.05 (s, 3H), 6.71 (s, 1H), 7.53 (dd, J=8.6, 2.0, 1H), 7.83 (d, J=8.6, 1 H), 7.90 (br, s, 1 H); MS (AP+) 208 (MH+, 100%).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:13])[CH:8]=2)[N:3]=1.[OH-:14].[K+].[CH3:16]O>>[Cl:1][C:2]1[CH:11]=[C:10]([O:14][CH3:16])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:13])[CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C(=C1)Cl)C
Name
Quantity
1.42 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
34 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 h
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and half-concentrated brine
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (silica gel, EtOAc:hexanes 1:5→1:3)
WASH
Type
WASH
Details
4-Chloro-2-methoxy-6-methylquinoline eluted first

Outcomes

Product
Name
Type
Smiles
ClC1=NC2=CC=C(C=C2C(=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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